Chloroquine sulfate
Overview
Description
Chloroquine sulphate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to its effects. It is also occasionally used for amebiasis occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus . Chloroquine sulphate is a member of the drug class 4-aminoquinoline and works against the asexual form of the malaria parasite in the stage of its life cycle within the red blood cell .
Safety and Hazards
Mechanism of Action
Target of Action
Chloroquine sulfate, also known as Chloroquine sulphate, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of Plasmodium parasites, which are responsible for malaria . Chloroquine also interacts with other proteins like hemoglobin (Hb) and anion exchanger 1 (AE1) or band 3 protein in red blood cells .
Mode of Action
Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition leads to the accumulation of toxic heme, which is detrimental to the parasite . Chloroquine also influences the functionality of Hb and AE1, affecting the properties of Hb oxygen affinity by shifting the conformational structure of the molecule towards the R state .
Biochemical Pathways
Chloroquine disrupts several biochemical pathways. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These disruptions can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules . Chloroquine can also disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes .
Pharmacokinetics
Chloroquine is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . It has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .
Result of Action
The primary result of Chloroquine’s action is the death of Plasmodium parasites, thus treating and preventing malaria . In non-parasitized red blood cells, Chloroquine can cause significant metabolic alterations, including a decrease in intra and extracellular ATP levels . No signs of variations in oxidative state or caspase 3 activation were recorded .
Action Environment
The action, efficacy, and stability of Chloroquine can be influenced by various environmental factors. For instance, it is recommended to keep Chloroquine in a well-ventilated room . Both local exhaust and general room ventilation are usually required . The drug’s effectiveness can also be affected by the resistance of Plasmodium parasites, which has become widespread for Plasmodium falciparum .
Biochemical Analysis
Biochemical Properties
Chloroquine sulfate interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts: monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . This compound can inhibit the binding of viral spike glycoprotein with ACE2 receptor on target cells to inhibit their entry . It has also shown potent inhibition of sugar modifying enzymes or glycosyltransferases involved in sialic acid biosynthesis of ACE2 receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to disturb genes related to mitochondrial fission, biogenesis, and mitophagy, leading to mitochondrial DNA damage . This compound can inhibit glucose 6-phosphate dehydrogenase activity in vitro . It also influences the functionality of hemoglobin and the anion exchanger 1 (AE1), affecting the properties of hemoglobin oxygen affinity .
Molecular Mechanism
The exact mechanism of action of this compound is not completely understood but involves inhibition of DNA and RNA polymerase . It is also a direct myocardial depressant that impairs cardiac conduction through membrane stabilization . This compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This accumulation of toxic heme blocks the survival of Plasmodium parasites .
Temporal Effects in Laboratory Settings
This compound shows cytotoxicity in a time-dependent manner, indicating the necessity of short period administration clinically . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify this compound in pharmaceutical products and biological samples .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound could not reduce the viral load in mice infected with SARS-CoV, but it had a certain inhibitory effect on the inflammatory response caused by viral infection . The cytotoxicity of this compound was more sensitive to hypoxia compared with that of hydroxychloroquine, particularly in liver-originated cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts . This compound can inhibit glucose 6-phosphate dehydrogenase activity in vitro .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Subcellular Localization
This compound is known to accumulate in acidic compartments such as lysosomes and inflamed tissues . This accumulation is crucial for its antimalarial activity as it prevents the conversion of heme to hemazoin, thus blocking the survival of Plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroquine sulphate can be synthesized through a multi-step process starting from 4,7-dichloroquinoline. The key steps involve the reaction of 4,7-dichloroquinoline with diethylamine to form N-diethyl-4,7-dichloroquinoline, followed by the reaction with 4-amino-1-methylbutylamine to yield chloroquine base. The base is then converted to chloroquine sulphate by reacting with sulphuric acid .
Industrial Production Methods: Industrial production of chloroquine sulphate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and controlled conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Chloroquine sulphate undergoes various chemical reactions, including:
Oxidation: Chloroquine can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can occur at the chloro or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Modified quinoline structures.
Substitution: Various substituted chloroquine derivatives.
Scientific Research Applications
Chloroquine sulphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including autophagy and lysosomal activity.
Medicine: Extensively researched for its antimalarial properties and potential use in treating autoimmune diseases, viral infections, and cancer
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Hydroxychloroquine: Similar structure with an additional hydroxyl group, used for similar medical conditions.
Mefloquine: Another quinoline derivative used as an antimalarial.
Uniqueness: Its ability to interfere with lysosomal activity and autophagy sets it apart from other antimalarial drugs .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWHUOVKVKBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-73-0 | |
Record name | Chloroquine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroquine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroquine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroquine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROQUINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chloroquine sulfate exert its antimalarial effect?
A1: this compound inhibits the parasitic enzyme heme polymerase, hindering the conversion of toxic heme into non-toxic hemozoin within the parasite. This leads to a buildup of toxic heme, disrupting parasite function. [] Chloroquine may also interfere with nucleic acid biosynthesis. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they mention the use of chloroquine base and various salt forms like chloroquine phosphate in experimental procedures. [, ]
Q3: Are there spectroscopic techniques used to characterize this compound?
A3: Yes, researchers employ spectroscopic techniques like UV spectroscopy, FTIR, and LCMS to characterize this compound and its derivatives. [] FTIR analysis has been specifically used to confirm the formation of pure beta-hematin in studies investigating the beta-hematin inhibitory activity of chloroquine. []
Q4: Does the formulation of this compound impact its stability?
A4: Yes, research suggests that the stability of hydroxythis compound, a closely related compound, can be improved by incorporating buffering agents that maintain a pH range of 4 to 6.5. []
Q5: What can you tell me about the pharmacokinetics of chloroquine?
A5: Research indicates that chloroquine is well-absorbed orally. Studies comparing chloroquine levels in saliva and plasma found a consistent saliva:total plasma concentration ratio throughout the absorption, distribution, and elimination phases, suggesting saliva sampling could be a useful non-invasive method for pharmacokinetic studies. [] Chloroquine is metabolized in the liver, with its main metabolite being monodesethylchloroquine. []
Q6: Does ranitidine affect chloroquine disposition?
A6: Research shows that ranitidine, unlike cimetidine, does not significantly alter chloroquine's oral clearance rate, elimination rate constant, or apparent volume of distribution. This suggests no significant pharmacokinetic interaction between the two drugs. []
Q7: Is there a risk of developing resistance to chloroquine?
A7: Yes, the emergence of chloroquine-resistant Plasmodium falciparum is a significant concern. This resistance has been reported in various geographical regions, emphasizing the need for alternative antimalarial treatments. [, , ]
Q8: What are some of the known toxicities associated with this compound?
A8: Chloroquine use has been linked to various adverse effects, including skin pigmentation changes, myopathy, and cardiac toxicity, particularly with long-term use. [, , , ]
Q9: What analytical methods are used to quantify this compound?
A9: Researchers utilize various analytical methods, including high-performance liquid chromatography (HPLC), UV spectrophotometry, and thin-layer chromatography, for quantifying this compound and its metabolites in biological samples. [, , , , ]
Q10: How is the quality of this compound ensured during manufacturing?
A10: While specific details are not provided in the research papers, the importance of quality control and assurance during the development, manufacturing, and distribution of this compound is highlighted to ensure consistency, safety, and efficacy. []
Q11: Are there any known drug interactions with this compound?
A11: Yes, this compound is known to interact with cimetidine, potentially leading to impaired chloroquine elimination. []
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